Eucalyptin acetate

Description

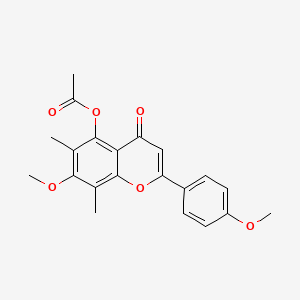

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11-19(25-5)12(2)21-18(20(11)26-13(3)22)16(23)10-17(27-21)14-6-8-15(24-4)9-7-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJBAXUKWUWAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1OC)C)OC(=O)C)C(=O)C=C(O2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Distribution of Eucalyptin Acetate

Botanical Sources and Geographic Distribution within Eucalyptus Genus

Eucalyptin (B191470) has been isolated from the leaves of several plants, most notably within the Eucalyptus genus. mdpi.com The geographical distribution of these species is primarily in Australia, with some species also found in New Guinea, Indonesia, and the Philippines. mdpi.com Many Eucalyptus species are now cultivated worldwide in tropical and temperate regions for their timber, essential oils, and medicinal properties.

While direct evidence for the presence of Eucalyptin acetate (B1210297) in these plants is scarce, its potential existence as a minor constituent alongside Eucalyptin cannot be entirely ruled out. The table below lists some Eucalyptus species known to contain Eucalyptin and their native geographical distribution.

Table 1: Botanical Sources of Eucalyptin and Their Geographic Distribution

| Botanical Name | Common Name | Geographic Distribution |

|---|---|---|

| Eucalyptus sp. | Gum tree | Australia, New Guinea, Indonesia, Philippines mdpi.com |

Advanced Extraction and Isolation Methodologies for Eucalyptin Acetate

The extraction and isolation of this compound would likely follow similar protocols to those established for other flavonoids, including its parent compound, Eucalyptin. These methods typically involve an initial extraction from the plant material followed by various purification steps.

A general procedure for the extraction of flavonoids from Eucalyptus leaves involves pulverizing the dried leaves and defatting them with a non-polar solvent like n-hexane. impactfactor.org This is followed by extraction with a more polar solvent, such as 80% ethanol (B145695), using a Soxhlet apparatus. impactfactor.org The resulting crude extract can then be fractionated using solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. impactfactor.org Flavonoids are often concentrated in the ethyl acetate fraction. impactfactor.orgresearchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from the crude extract or its fractions.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): TLC and HPTLC are valuable for the initial analysis of the extract and for monitoring the purification process. impactfactor.orgresearchgate.net Different solvent systems can be employed to achieve separation, and the separated compounds can be visualized under UV light. impactfactor.org

Column Chromatography: Column chromatography, using stationary phases like silica gel or polyamide, is a standard method for the preparative separation of flavonoids. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analytical and preparative separation of flavonoids. impactfactor.orgresearchgate.netimpactfactor.org Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid). mdpi.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

Table 2: Example of HPLC Conditions for Flavonoid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and water with 0.1% acetic acid (gradient elution) mdpi.com |

| Flow Rate | 1 mL/min mdpi.com |

| Detection | Diode Array Detector (DAD) at specific wavelengths mdpi.com |

| Column Temperature | 30 °C mdpi.com |

Non-Conventional Extraction Methods

While conventional methods like Soxhlet extraction are effective, non-conventional methods offer advantages such as reduced extraction time and solvent consumption.

Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to disrupt the plant cell walls, enhancing the release of phytochemicals. It has been shown to be an efficient method for extracting antioxidants from Eucalyptus leaves. nih.gov

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This method is known for its ability to extract compounds with high purity and is considered a "green" technology.

It is important to note that if this compound is not naturally present, it can be synthesized from Eucalyptin through acetylation. This process typically involves reacting Eucalyptin with an acetylating agent like acetic anhydride. researchgate.net The resulting acetylated flavonoid can then be purified using the chromatographic techniques described above.

Quantitative Analysis of this compound in Biological Matrices

The quantitative analysis of this compound in biological matrices, such as plant extracts, would likely be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

A validated HPLC method would be required to ensure accuracy and precision. inhort.pl This involves establishing the linearity of the method by preparing calibration curves with standard solutions of the compound at known concentrations. inhort.pl The peak area of the compound in the chromatogram is then used to determine its concentration in the sample. inhort.pl

For the analysis of acetylated flavonoids, HPLC is the method of choice. mdpi.com The separation is typically achieved on a reversed-phase column, and the quantification is performed by comparing the peak area of the analyte to that of a known standard. mdpi.com

Biosynthesis of Eucalyptin Acetate

Proposed Biosynthetic Pathways of Acetyl-Coenzyme A Derivatives

The journey to eucalyptin (B191470) acetate (B1210297) begins with the synthesis of its flavonoid backbone, which is subsequently modified. The central precursor for the critical acetylation step is acetyl-coenzyme A (acetyl-CoA), a pivotal molecule in cellular metabolism.

Role of Acetate-Malonate Pathway in Acetylation

The biosynthesis of the fundamental C6-C3-C6 flavonoid skeleton is a classic example of a mixed biosynthetic pathway. Ring A of the flavonoid is derived from the acetate-malonate pathway, while Ring B and the three-carbon bridge (Ring C) originate from the phenylpropanoid pathway.

The process is initiated by the condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). Malonyl-CoA itself is produced from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). This establishes the acetate pathway as essential for providing the building blocks for one of the aromatic rings of the eucalyptin precursor. The acetyl group used in the final step to form eucalyptin acetate is also supplied by acetyl-CoA, which acts as the primary acyl donor for acetylation reactions in the cell. Therefore, the acetate-malonate pathway is doubly crucial: it provides the structural units for the flavonoid A-ring and is the source of the acetyl-CoA required for the terminal acetylation.

Interplay with Terpenoid and Flavonoid Biosynthetic Routes

Plant secondary metabolism is a complex network where different pathways compete for common precursors derived from primary metabolism. Both flavonoid and terpenoid biosynthesis draw from the same fundamental carbon pools. Terpenoids, which are major components of Eucalyptus essential oils, are synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These can be produced via the mevalonate (B85504) pathway in the cytosol or the MEP/DOXP pathway in the plastids. The cytosolic mevalonate pathway begins with acetyl-CoA.

This creates a metabolic branch point where acetyl-CoA can be directed towards either fatty acid and flavonoid biosynthesis (via malonyl-CoA) in the cytosol or towards terpenoid synthesis. The compartmentalization of these pathways is a key regulatory feature. Flavonoid biosynthesis largely occurs in the cytosol and on the surface of the endoplasmic reticulum, while terpenoid synthesis is split between the cytosol and plastids. This separation helps manage metabolic flux, but the shared reliance on acetyl-CoA implies a coordinated regulation to balance the production of these distinct classes of secondary metabolites. In Eucalyptus species, which produce significant quantities of both terpenoids and flavonoids like eucalyptin, this metabolic cross-talk is critical for plant fitness and chemical defense.

Enzymatic Mechanisms of Acetylation

The final step in the biosynthesis of this compound is the transfer of an acetyl group from acetyl-CoA to a hydroxyl group on the eucalyptin molecule. This reaction is catalyzed by a specific enzyme, ensuring the modification occurs at the correct position.

Identification and Characterization of Acetyltransferases

The enzymes responsible for such acetylation events in plant secondary metabolism often belong to the BAHD acyltransferase superfamily. This family is named after the first four enzymes characterized: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to an acceptor molecule.

The identification of the specific acetyltransferase for eucalyptin would typically involve screening genomic or transcriptomic databases of the producing plant for BAHD family gene candidates. Co-expression analysis, which looks for genes whose expression patterns correlate with the accumulation of the target compound, is a powerful tool for narrowing down the list of candidates. Once identified, the candidate gene can be expressed in a heterologous system (like E. coli or yeast) to produce the recombinant enzyme. The function of the purified enzyme is then confirmed through biochemical assays, using eucalyptin and acetyl-CoA as substrates and analyzing the reaction products to confirm the synthesis of this compound.

Regiospecificity and Stereoselectivity in Enzymatic Acetylation

Flavonoid molecules possess multiple hydroxyl groups, any of which could potentially be acetylated. However, enzymatic reactions are highly specific. Regiospecificity refers to the enzyme's ability to catalyze a reaction at a particular position on a substrate. An acetyltransferase responsible for this compound synthesis would exhibit high regiospecificity, ensuring that the acetyl group is attached to the correct hydroxyl position on the eucalyptin backbone.

This specificity is determined by the three-dimensional structure of the enzyme's active site, which binds the flavonoid substrate in a precise orientation, exposing only the target hydroxyl group to the catalytic residues and the acetyl-CoA co-substrate. Studies on various flavonoid O-methyltransferases and acyltransferases have shown that even subtle changes in the amino acid sequence of the enzyme can lead to dramatic shifts in regiospecificity. For example, different lipases used for the in-vitro acylation of flavonoids show distinct preferences for acetylating different hydroxyl groups on the flavonoid rings. The specific acetyltransferase involved in this compound biosynthesis in vivo would have evolved a highly refined active site to ensure the production of a single, correctly structured product.

Genetic Regulation of Biosynthesis

The entire biosynthetic pathway leading to this compound is tightly controlled at the genetic level to ensure its production occurs at the right time, in the right tissues, and in response to specific developmental or environmental signals. This regulation is primarily managed by transcription factors.

The expression of structural genes in the flavonoid pathway is famously regulated by a protein complex known as the MBW complex. This complex consists of transcription factors from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. The MBW complex binds to the promoter regions of flavonoid biosynthesis genes—such as chalcone synthase (CHS), chalcone isomerase (CHI), and flavone (B191248) synthase (FNS)—to activate their transcription in a coordinated manner.

Different MYB transcription factors can act as master switches, regulating either the early biosynthetic genes (EBGs) common to all flavonoids or the late biosynthetic genes (LB

Chemical Synthesis and Structural Modifications of Eucalyptin Acetate

Total Synthesis Strategies for Eucalyptin (B191470) Acetate (B1210297)

The total synthesis of eucalyptin acetate logically proceeds through the synthesis of its precursor, eucalyptin, followed by a final acetylation step. A reported synthetic strategy for eucalyptin starts from the more common flavonoid, 5-hydroxy-7,4′-dimethoxyflavone, and introduces the characteristic C-methyl groups. mdpi.comresearchgate.net

The key steps in this synthesis involve the iodination of the flavonoid core at the C-6 and C-8 positions, followed by palladium-catalyzed methylation. mdpi.com This approach allows for the creation of both mono- and di-methylated flavonoids from a common precursor. mdpi.com The final conversion to this compound would be achieved via the acetylation of the 5-hydroxy group of the synthesized eucalyptin.

Stereoselective and Chemoselective Synthetic Approaches

While this compound itself is an achiral molecule, the principles of stereoselective and chemoselective synthesis are crucial when considering the synthesis of its more complex analogues, such as C-glycosyl flavonoids. nih.govnih.gov

Chemoselectivity: The synthesis of eucalyptin demonstrates key chemoselective transformations. For instance, the selective iodination at the electron-rich C-6 and C-8 positions of the phloroglucinol (B13840) A-ring is a critical step. mdpi.com Furthermore, enzymatic acylation methods, often catalyzed by lipases, can offer high regioselectivity, targeting specific hydroxyl groups on the flavonoid scaffold. researchgate.netthieme-connect.comresearchgate.net This is particularly relevant for the selective acetylation of the 5-hydroxyl group to form this compound or for the modification of other hydroxyl groups in related flavonoid structures. researchgate.net

Stereoselectivity: In the synthesis of related chiral flavonoids, such as those containing C-glycoside moieties, controlling stereochemistry is paramount. nih.govdntb.gov.ua Strategies often involve the use of naturally derived glycones as chiral synthons to guide the diastereoselective construction of the final molecule. nih.gov For example, regio- and stereoselective O- to C-glycosyl rearrangement is a key method for creating C-glucosyl phloroacetophenone derivatives, which are precursors to C-glycosyl flavones like orientin. nih.gov While not directly applicable to this compound, these methods are foundational for the synthesis of potentially bioactive chiral analogues.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of flavonoids aims to reduce environmental impact by using sustainable materials and processes. benthamdirect.com Although a specific green synthesis for this compound has not been detailed, established green methods for flavonoid synthesis could be adapted.

Bio-based Solvents: Eucalyptol (B1671775) (1,8-cineole), the main component of eucalyptus oil, has been successfully used as a green, recyclable, bio-based solvent for various organic reactions, including the synthesis of heterocyclic compounds similar to the flavone (B191248) core. tandfonline.comrsc.orgresearchgate.net Its use could replace conventional, more hazardous organic solvents.

Solvent-Free Reactions: A common green approach for flavonoid synthesis involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. This can be performed under solvent-free conditions by triturating the reactants (e.g., acetophenone (B1666503) and benzaldehyde (B42025) derivatives) with a solid base like NaOH or KOH. benthamdirect.cominnovareacademics.in The resulting chalcone can then be cyclized to the flavone core. innovareacademics.in

Alternative Platforms: Emerging green technologies include the use of engineered microorganisms or cyanobacteria as "green chassis" to produce flavonoids directly from simple carbon sources like CO2 and light, minimizing the need for complex chemical synthesis. acs.org

A hypothetical green synthesis for this compound could involve these principles, starting with a solvent-free synthesis of the flavone core, followed by modifications in a bio-based solvent like eucalyptol.

Semi-synthetic and Derivatization Studies

Semi-synthesis and derivatization are powerful tools for creating novel analogues of natural products to explore their biological activities. This involves using a readily available natural product as a starting scaffold for chemical modifications.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues of this compound can be approached by modifying the core phloroglucinol structure or by starting with different flavonoid precursors. Research into related formylated phloroglucinol compounds from Eucalyptus provides a template for such synthetic diversification. publish.csiro.aupublish.csiro.au

A key example is the synthesis of eucalyptin itself, which can be seen as the creation of a C-methylated derivative from a non-methylated flavonoid precursor. mdpi.comresearchgate.net This strategy highlights a modular approach to building a library of C-methylated flavonoids. Similarly, the synthesis of jensenone, another phloroglucinol derivative from Eucalyptus jensenii, was achieved in a two-step process from phloroglucinol, demonstrating an efficient route to formylated phloroglucinols that can be further modified. publish.csiro.aupublish.csiro.au Acylation, including acetylation, of various flavonoids is a common strategy to increase structural diversity and modulate bioactivity. mdpi.com

| Parent Compound | Derivative/Analogue | Key Synthetic Transformation | Reference |

|---|---|---|---|

| 5-hydroxy-7,4′-dimethoxyflavone | Eucalyptin | C-6 and C-8 iodination followed by Pd-catalyzed methylation | mdpi.com, researchgate.net |

| Phloroglucinol | Jensenone | Modified Duff reaction (diformylation) and Friedel-Crafts acylation | publish.csiro.au, publish.csiro.au |

| Quercetin | Acetylated Quercetin | O-acetylation of hydroxyl groups | mdpi.com |

| Ursolic Acid | 3-O-acetate ursolic acid derivatives | Acetylation followed by modification at the C-17 carboxylic group | mdpi.com |

Modification of the Acetate Moiety

The acetate group at the C-5 position of this compound is a prime target for modification to generate further derivatives. This can be achieved through several chemical and enzymatic methods.

Hydrolysis (Saponification): The ester linkage of the acetate group can be readily cleaved under basic conditions (saponification) to regenerate the parent compound, eucalyptin, which possesses a free 5-hydroxyl group. This hydroxyl group can then serve as a handle for introducing other functional groups.

Transesterification: The acetate group can be exchanged for other acyl groups through transesterification. This reaction can be catalyzed chemically or, more selectively, enzymatically. Lipases are particularly effective for this purpose, allowing for the synthesis of a variety of flavonoid esters under mild conditions. thieme-connect.comacs.org For example, using different vinyl esters as acyl donors in a lipase-catalyzed reaction could produce a library of eucalyptin esters with varying chain lengths and properties. acs.org

Enzymatic Acylation/Deacylation: Enzymatic methods offer high selectivity for modifying flavonoids. researchgate.net Lipases, such as those from Candida antarctica (CALB), are widely used for the acylation of flavonoids. thieme-connect.com These enzymes could potentially be used to either de-acetylate this compound or to catalyze the esterification of eucalyptin with different acyl donors, providing a green and selective route to new derivatives. thieme-connect.comresearchgate.net The choice of solvent and acyl donor chain length can significantly influence the reaction efficiency and yield. researchgate.net

Biotransformation for Structural Diversification

Biotransformation utilizes microbial cells or isolated enzymes to perform specific chemical modifications on a substrate, offering a powerful and environmentally friendly tool for generating structural diversity. pjmonline.orgspkx.net.cnpjmonline.org While the biotransformation of this compound has not been specifically reported, extensive research on the microbial transformation of other flavonoids and related phloroglucinol compounds provides a strong indication of its potential. nih.govacs.orgnih.gov

Microorganisms, including fungi (Aspergillus, Penicillium) and bacteria (Streptomyces, Clostridium), are known to catalyze a wide range of reactions on flavonoid scaffolds. nih.govacs.orgnih.gov These reactions can lead to novel derivatives that may possess enhanced or different biological activities.

| Reaction Type | Potential Product from this compound | Example Microorganism/Enzyme System | Reference |

|---|---|---|---|

| O-Demethylation | Hydroxy-eucalyptin acetate derivatives | Fungi and bacteria are known to demethylate methoxy (B1213986) groups on flavonoids. | acs.org |

| Hydrolysis (Deacetylation) | Eucalyptin | Esterases from various microbial sources can cleave ester bonds. | thieme-connect.com |

| Hydroxylation | Hydroxylated this compound derivatives | Cytochrome P450 monooxygenases from Streptomyces or other bacteria. | acs.org |

| Ring Fission | Degradation products (e.g., phenylpropionic acids) | Anaerobic bacteria like Clostridium and Eubacterium can cleave the C-ring. | nih.gov, researchgate.net |

| Glycosylation | This compound glycosides (if deacetylated first) | Glycosyltransferases from various microbes like Bacillus species. | pjmonline.org, pjmonline.org |

For example, microbial enzymes could demethylate the methoxy groups at C-7 or C-4', or hydroxylate the aromatic rings. acs.org Esterases could hydrolyze the acetate group, yielding eucalyptin. thieme-connect.com More extensive degradation through ring fission can occur, particularly by anaerobic gut bacteria like Clostridium scatologenes, which are known to degrade phloroglucinol into smaller metabolites like short-chain fatty acids. nih.govfrontiersin.org These biotransformation pathways represent a promising avenue for generating novel this compound derivatives for further study.

Advanced Analytical Characterization of Eucalyptin Acetate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating Eucalyptin (B191470) acetate (B1210297) from other compounds, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. amecj.comscione.com It is widely used in the analysis of essential oils from various Eucalyptus species. mdpi.comnih.gov

While flavonoids like Eucalyptin and Eucalyptin acetate have relatively low volatility, they can be analyzed by GC-MS after a derivatization step. Silylation is a common derivatization method that replaces active hydrogens (like the one in the 5-OH group of Eucalyptin) with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. This compound, lacking the free hydroxyl group, may be more amenable to direct GC-MS analysis than its precursor.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer provides a mass spectrum for each separated component, which serves as a molecular fingerprint. By comparing the retention time and mass spectrum to those of a known standard or a spectral library, the compound can be identified. annals-parasitology.eumdpi.com This technique is highly effective for assessing the purity of a synthesized or isolated sample of this compound and for quantifying its presence in an extract.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

The development of robust HPLC and UPLC methods is fundamental for the quantitative analysis of this compound. These techniques are essential for separating the compound from complex matrices, such as plant extracts. openaccessjournals.comscielo.br

Method Development Principles:

The core of HPLC and UPLC method development lies in the systematic optimization of several key parameters to achieve the desired separation. mastelf.com This process involves:

Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C18 or C8, are commonly employed for non-polar to moderately polar compounds like this compound. mastelf.com

Mobile Phase Composition: A mixture of solvents, typically acetonitrile (B52724) or methanol (B129727) with water, is used as the mobile phase. openaccessjournals.com The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to effectively separate compounds with different polarities. scribd.com

pH Control: For ionizable analytes, maintaining a stable pH with buffers like phosphate (B84403) or acetate is crucial for consistent retention times and good peak shape. mastelf.com

Flow Rate and Temperature: Optimizing the flow rate of the mobile phase and the column temperature can enhance separation efficiency and reduce analysis time. ijlpr.com

UPLC: A Leap in Performance:

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at much higher pressures. waters.comijsrtjournal.com This results in:

Increased Resolution: Sharper and more well-defined peaks, allowing for the separation of closely related compounds. waters.com

Enhanced Speed: Analysis times are significantly reduced, increasing sample throughput. ijsrtjournal.comwjpsonline.com

Improved Sensitivity: The ability to detect lower concentrations of the analyte. waters.comwjpsonline.com

A study on the analysis of indole-3-acetic acid in Eucalyptus utilized a UPLC system coupled with tandem mass spectrometry (UPLC/ESI-MS/MS), demonstrating the power of this technique for analyzing trace-level compounds in complex plant matrices. jabonline.in The method employed a reverse-phase C18 column with a gradient elution of methanol and water containing 0.1% formic acid. jabonline.in

Interactive Data Table: HPLC/UPLC Method Parameters

Below is a table summarizing typical parameters for HPLC and UPLC method development.

| Parameter | HPLC | UPLC | Rationale |

| Column Chemistry | C18, C8 | C18, C8 | Suitable for moderately polar compounds. |

| Particle Size | 3-5 µm | < 2 µm | Smaller particles increase efficiency and resolution. ijsrtjournal.com |

| Column Dimensions | 4.6 x 150/250 mm | 2.1 x 50/100 mm | Shorter columns are used in UPLC due to higher efficiency. ijsrtjournal.com |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | Acetonitrile/Water, Methanol/Water | Common reversed-phase eluents. openaccessjournals.com |

| Elution Mode | Isocratic or Gradient | Isocratic or Gradient | Gradient elution is effective for complex samples with varied polarities. scribd.com |

| Flow Rate | 0.8-1.5 mL/min | 0.2-0.6 mL/min | Higher backpressure in UPLC necessitates lower flow rates. |

| Pressure | < 6000 psi | Up to 15,000 psi | High pressure is a key feature of UPLC. waters.com |

| Detector | UV-Vis, DAD | UV-Vis, DAD, MS | Mass spectrometry provides structural information. jabonline.in |

Multidimensional Chromatography Approaches

For exceptionally complex samples where single-dimension chromatography may not provide adequate resolution, multidimensional chromatography (MDC) offers a powerful solution. mdpi.comresearchgate.net This technique involves coupling two or more chromatographic columns with different selectivities. researchgate.net

Heart-Cutting and Comprehensive 2D GC:

Two primary modes of multidimensional gas chromatography (MDGC) are heart-cutting (H/C-MDGC) and comprehensive two-dimensional gas chromatography (GC×GC).

Heart-Cutting MDGC: In this targeted approach, specific, unresolved sections (heart-cuts) from the first dimension (¹D) column are transferred to a second dimension (²D) column for further separation. researchgate.net

Comprehensive GC×GC: This untargeted method subjects the entire sample to separation on both the ¹D and ²D columns, providing a much higher peak capacity and resolving power across the entire chromatogram. mdpi.com

A study on the volatile organic compounds from the eucalyptus weevil utilized both H/C-MDGC and GC×GC to resolve co-eluting compounds that were indistinguishable by conventional one-dimensional GC-MS. mdpi.com This allowed for the unequivocal identification of compounds like α-terpineol and terpinyl acetate. mdpi.com The enhanced separation power of these techniques is crucial for the detailed chemical profiling of complex natural extracts that may contain this compound alongside numerous other structurally similar compounds. scribd.comsci-hub.se

Computational Chemistry and Spectroscopic Data Correlation

The integration of computational chemistry with experimental spectroscopic data provides a powerful tool for the definitive structural elucidation and characterization of molecules like this compound.

Density Functional Theory (DFT) in Spectroscopy:

Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies of a molecule. researchgate.net These predicted frequencies can then be correlated with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.netanu.edu.au This correlation allows for a detailed assignment of the observed spectral bands to specific vibrational modes within the molecule, confirming its structure.

For instance, research on Eucalyptus essential oils has successfully used DFT calculations to interpret the vibrational spectra of their main components. researchgate.net The strong correlation found between the calculated spectra and the experimental data obtained from FT-Raman and ATR-IR spectroscopy, which in turn matched gas chromatography (GC) results, highlights the reliability of this combined approach for quality control and component identification. researchgate.net The presence of ester bonds, such as the acetate group in this compound, can be identified by characteristic peaks in the FTIR spectrum, typically in the range of 1750 cm⁻¹ to 1725 cm⁻¹. researchgate.net

Spectroscopic Data for this compound:

Interactive Data Table: Expected Spectroscopic Signals for this compound

| Spectroscopic Technique | Functional Group | Expected Signal/Region | Rationale |

| FTIR | Acetyl C=O | ~1735-1750 cm⁻¹ | Stretching vibration of the ester carbonyl group. researchgate.net |

| FTIR | Aromatic C=C | ~1600-1450 cm⁻¹ | Stretching vibrations within the aromatic ring. |

| ¹H NMR | Acetyl CH₃ | ~δ 2.0-2.5 ppm | Protons of the acetate methyl group. |

| ¹H NMR | Aromatic Protons | ~δ 6.0-8.0 ppm | Protons attached to the phloroglucinol (B13840) core. |

| ¹³C NMR | Acetyl C=O | ~δ 160-170 ppm | Carbonyl carbon of the acetate group. |

| ¹³C NMR | Aromatic Carbons | ~δ 100-160 ppm | Carbons of the phloroglucinol ring system. |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ or [M]⁺ | Corresponds to the molecular weight of this compound. |

The correlation of these experimentally obtained spectroscopic data with computationally predicted values would provide an unambiguous characterization of this compound.

Mechanistic Investigations of Eucalyptin Acetate S Biological Activities

Molecular and Cellular Targets

Receptor Binding and Enzyme Inhibition Studies

While direct receptor binding studies specifically for eucalyptin (B191470) acetate (B1210297) are not extensively detailed in the provided search results, related compounds from Eucalyptus extracts have been investigated for their enzyme inhibitory effects. For instance, in silico molecular docking studies have been employed to predict the binding interactions of various phytoconstituents from Eucalyptus species with different receptors and enzymes.

One study used molecular docking to investigate the interaction of compounds from Eucalyptus tereticornis, such as geranyl acetate and terpinen-4-ol, with target receptors like MAO-A, MAO-B, and dopamine (B1211576) D2. jkimsu.com The docking process involved using AutoDock to predict the binding free energy and identify the key amino acid residues involved in the interactions. jkimsu.com For example, it was found that citronellal (B1669106) and geranyl acetate participated in hydrophobic interactions with GLN1002 and THR1009 residues of the SARS-CoV-2 spike protein in one molecular docking study. imist.ma

In vitro enzyme inhibition assays have been conducted on extracts from various Eucalyptus species. A study on Eucalyptus globulus, E. citriodora, and E. camaldulensis leaf extracts demonstrated their inhibitory potential against enzymes relevant to type 2 diabetes, including α-amylase, α-glucosidase, and aldose reductase. researchgate.netnih.gov The inhibitory concentration (IC50) values indicated that E. globulus had the most potent effect. researchgate.netnih.gov Another study evaluated the lipoxygenase (LOX) inhibitory activity of Eucalyptus globulus and Eucalyptus citriodora essential oils, which are relevant for anti-inflammatory effects. bacs.com.tr E. citriodora essential oil, with a high citronellal content, showed significant LOX inhibition. bacs.com.tr

The following table summarizes the enzyme inhibitory activities of extracts from different Eucalyptus species, which may contain eucalyptin and related compounds.

| Eucalyptus Species | Enzyme | Inhibitory Activity (IC50 or % Inhibition) |

|---|---|---|

| Eucalyptus globulus | α-amylase, α-glucosidase, aldose reductase | Most effective among the three species tested researchgate.netnih.gov |

| Eucalyptus citriodora | α-amylase, α-glucosidase, aldose reductase | Less effective than E. globulus and E. camaldulensis researchgate.netnih.gov |

| Eucalyptus camaldulensis | α-amylase, α-glucosidase, aldose reductase | More effective than E. citriodora researchgate.netnih.gov |

| Eucalyptus globulus essential oil | Lipoxygenase (LOX) | 71.3% inhibition at 20 µg/mL bacs.com.tr |

| Eucalyptus citriodora essential oil | Lipoxygenase (LOX) | 91.4% inhibition at 20 µg/mL bacs.com.tr |

Pathway Modulation in Cellular Models

Studies on cellular models have revealed that extracts from Eucalyptus species can modulate various signaling pathways, primarily those involved in inflammation.

A study on a leaf extract of Eucalyptus tereticornis, rich in triterpenoids, demonstrated its ability to modulate inflammatory pathways in mouse and human macrophage cell lines. nih.gov RNA sequencing analysis showed that the extract inhibited the expression of numerous pro-inflammatory cytokines (e.g., IL-6, IL-1), chemokines (e.g., CXCL3), and inflammatory mediators (e.g., MMP8, MMP13). nih.gov This modulation was linked to the inhibition of the JAK-STAT signaling pathway. nih.gov The study highlighted that the natural extract had a more potent immunomodulatory effect than a mixture of its main triterpene components alone, suggesting a synergistic or additive effect of the compounds present. nih.gov

Furthermore, essential oils from Eucalyptus have been shown to attenuate the inflammatory response in lipopolysaccharide (LPS)-activated RAW264.7 macrophages by targeting the MAPK and NF-κB signaling pathways. nih.gov A fraction of the essential oil was found to inhibit the phosphorylation of ERK1/2, p38, and various protein kinase C (PKC) isoforms, while also suppressing the activation of NF-κB. nih.gov NF-κB is a critical transcription factor that governs the expression of inflammatory mediators, and its inhibition leads to a reduction in nitric oxide (NO) production and cytokine secretion. nih.govfrontiersin.org

The regulation of the NF-κB pathway is crucial for cellular adaptation to environmental changes and it controls a wide array of cellular processes including immunity and inflammation by modulating cytokine signaling pathways like those for TNFα and interleukins. d-nb.info

In Vitro Pharmacological and Biochemical Characterization

Antimicrobial Action Mechanisms at Cellular Level

The antimicrobial activity of Eucalyptus extracts and their components, which would include eucalyptin acetate, is attributed to several mechanisms at the cellular level. The lipophilic nature of these compounds allows them to interfere with the lipid core of microbial cell membranes. tandfonline.com This disruption increases membrane fluidity, leading to the leakage of essential intracellular components such as nucleic acids, proteins, and ions like potassium. tandfonline.com

Other proposed mechanisms of antimicrobial action include:

Alteration of fatty acid composition of the cell membrane. tandfonline.com

Impairment of metabolic pathways and inhibition of the cellular respiratory chain, which disrupts oxidative phosphorylation and reduces the cellular ATP pool. tandfonline.com

Interference with glucose and oxygen uptake . tandfonline.com

Denaturation of cellular proteins and inhibition of nucleic acid synthesis. tandfonline.com

Induction of oxidative stress within the microbial cell. tandfonline.com

Inhibition of enzyme activity essential for microbial survival. tandfonline.com

Disruption of biofilm formation , which is a key virulence factor for many pathogenic bacteria. tandfonline.comnih.gov

For instance, 1,8-cineole-rich essential oils have been shown to disrupt the biofilms of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. tandfonline.com The synergistic effects between different components of Eucalyptus essential oils, such as 1,8-cineole and aromadendrene, have been shown to enhance their antimicrobial efficacy against resistant bacterial strains. tandfonline.com

Anti-inflammatory Pathways and Cellular Signaling

The anti-inflammatory properties of Eucalyptus compounds are mediated through the modulation of key inflammatory pathways and cellular signaling cascades. As mentioned previously, extracts and essential oils from Eucalyptus can significantly inhibit the production of pro-inflammatory mediators.

In human monocytes, eucalyptol (B1671775) (1,8-cineole) has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), leukotriene B4 (LTB4), and thromboxane (B8750289) B2 (TxB2). mdpi.com This inhibition is linked to the disruption of the arachidonic acid metabolism pathway. mdpi.com

Studies using LPS-stimulated macrophage cell lines have demonstrated that Eucalyptus extracts can downregulate the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govnih.govmdpi.com This is achieved by inhibiting critical signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govmdpi.com The inhibition of these pathways prevents the activation of transcription factors responsible for expressing inflammatory genes. frontiersin.orgdovepress.com

For example, a fraction of Eucalyptus essential oil was found to reduce the phosphorylation of ERK1/2 and p38, which are components of the MAPK pathway, as well as several PKC isoforms that are upstream of these kinases. nih.gov It also suppressed the phosphorylation of IKK-α and IκB-α, key steps in the activation of the NF-κB pathway. nih.gov

| Compound/Extract | Cellular Model | Modulated Pathway | Key Findings |

|---|---|---|---|

| Eucalyptus tereticornis extract | Mouse and human macrophages | JAK-STAT | Inhibited expression of IL-6, IL-1, CXCL3, MMP8, MMP13 nih.gov |

| Eucalyptus essential oil fraction | RAW264.7 macrophages | MAPK (ERK1/2, p38), NF-κB, PKC | Reduced phosphorylation of key signaling proteins, suppressed NF-κB activation nih.gov |

| Eucalyptol (1,8-cineole) | Human monocytes | Arachidonic acid metabolism | Inhibited production of TNF-α, LTB4, TxB2 mdpi.com |

Antioxidant Activity and Reactive Species Scavenging

Extracts from Eucalyptus species, which contain a variety of bioactive compounds including flavonoids and phenolics, exhibit significant antioxidant activity. This activity is primarily due to their ability to scavenge reactive oxygen species (ROS) and other free radicals.

The antioxidant potential of these extracts has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the β-carotene bleaching assay. researchgate.netnih.gov

A study on Eucalyptus pellita leaf extracts showed that the ethyl acetate extract possessed very strong antioxidant activity, with an IC50 value of 6.811 µg/mL in the DPPH assay. usu.ac.id This indicates a high capacity to neutralize free radicals. Similarly, extracts from Eucalyptus globulus roots demonstrated dose-dependent scavenging of DPPH, ABTS, and hydrogen peroxide (H2O2) radicals. phytojournal.com

The mechanism of antioxidant activity is often linked to the hydrogen-donating ability of the phenolic and flavonoid compounds present in the extracts. usu.ac.id These compounds can donate an electron or a hydrogen atom to a free radical, thereby stabilizing it and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. phytojournal.com

The following table presents the antioxidant activity of different Eucalyptus extracts as measured by the IC50 value in the DPPH assay. A lower IC50 value indicates stronger antioxidant activity.

| Eucalyptus Species and Extract Type | DPPH Scavenging Activity (IC50) |

|---|---|

| Eucalyptus pellita (Ethyl acetate extract) | 6.811 µg/mL usu.ac.id |

| Eucalyptus pellita (Methanol extract) | 17.923 µg/mL usu.ac.id |

| Eucalyptus pellita (n-hexane extract) | 31.109 µg/mL usu.ac.id |

| Eucalyptus globulus root (Ethanol extract) | 15.80 µg/mL phytojournal.com |

| Eucalyptus globulus root (Aqueous extract) | Higher than ethanol (B145695) and ethylacetate extracts phytojournal.com |

| Eucalyptus citriodora leaves (Ethyl acetate extract) | 44.78 µg/mL tjnpr.org |

Antiviral Mechanisms in Viral Replication Inhibition

Limited research directly investigates the antiviral mechanisms of this compound. However, studies on closely related compounds found in Eucalyptus extracts provide insights into potential pathways. The antiviral activity of essential oils is often attributed to their ability to interfere with various stages of the viral life cycle, including replication. ikm.org.my

One proposed mechanism involves the direct inactivation of free viruses or the blocking of viral entry into host cells, which would precede replication. nih.govresearchgate.net For viruses that have entered the host cell, some compounds within eucalyptus oils have been suggested to inhibit key viral enzymes necessary for replication. nih.gov For instance, α-terpinyl acetate, a compound structurally related to this compound, has been reported to potentially inhibit the replication of SARS-CoV-2 by binding to the Nsp15 viral protein. nih.gov Similarly, 1,8-cineole (eucalyptol), a major component of eucalyptus oil, has been shown in silico to interact with the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication and transcription. nih.gov While these findings pertain to related compounds, they suggest that this compound could potentially exert its antiviral effects through similar mechanisms that disrupt the viral replication machinery. Further research is needed to specifically elucidate the role of this compound in viral replication inhibition.

In Vivo Preclinical Models (Non-Mammalian and Mammalian Animal Studies)

Efficacy in Animal Models of Disease

While direct in vivo studies on this compound are limited, research on Eucalyptus oils and their components in animal models provides evidence of their potential therapeutic efficacy.

In a mouse model of genital herpes simplex virus type 2 (HSV-2) infection, intravaginal administration of 1,8-cineole, a major constituent of eucalyptus oil, offered significant protection against the virus. nih.gov Another study investigated the wound-healing properties of a formulation containing nano-chitosan, Eucalyptus oil, and cellulose (B213188) acetate in rats. nih.govmdpi.com The nanofiber dressing was found to be safe and effectively enhanced the wound-healing process by increasing the production of TGF-β and collagen types I and III. nih.gov

In models of inflammation, which is a key component of many diseases, Eucalyptus oils have also shown promise. The antinociceptive and anti-inflammatory effects of various Eucalyptus species' essential oils were evaluated in mice using the acetic acid-induced writhing test. nih.gov Several of the tested oils demonstrated a significant reduction in writhing, indicating an anti-inflammatory effect. nih.gov Furthermore, a study on a Brazilian polyherbal formulation containing Eucalyptus globulus showed anti-inflammatory activity in mouse models of ear edema. scielo.br

Tissue Distribution and Accumulation Studies

In lactating rats treated with 1,8-cineole, it was found that this compound is able to cross the placental tissue but does not appear to cross the blood-milk barrier. europa.eu This suggests that distribution can vary between different biological barriers.

From a botanical perspective, studies on Eucalyptus species have examined the accumulation of various elements in different plant tissues. For instance, a study on salt-stressed Eucalyptus clones found that ion concentrations were generally higher in foliar tissue than in other shoot organs. usda.gov Specifically, potassium and phosphorus were preferentially accumulated in the youngest leaves, while sodium, calcium, and magnesium were retained in older leaves. usda.gov Another study identified Eucalyptus grandis × E. urophylla as a passive hyperaccumulator of manganese, with the ability to accumulate high concentrations of the element in its leaves and stems. plos.org X-ray microanalysis revealed that manganese was distributed throughout the leaf cross-section, particularly in the palisade and spongy mesophyll tissues, as well as in the stem's xylem vessels. plos.org While these studies focus on elemental distribution within the plant, they highlight the complex and differential accumulation patterns of substances within Eucalyptus tissues, which may influence the concentration of compounds like this compound in various parts of the plant.

Structure Activity Relationship Sar Studies of Eucalyptin Acetate and Analogues

Identification of Key Pharmacophoric Elements

The fundamental structural framework essential for the biological activity of compounds related to eucalyptin (B191470) involves the coupling of a phloroglucinol (B13840) and a sesquiterpenoid moiety. chemfaces.com This combination is a critical pharmacophoric element. For instance, in a study of formylated phloroglucinol compounds (FPCs) from Eucalyptus, the presence of this coupled structure was paramount for their activity. anu.edu.au

Further refinement of the pharmacophore can be seen in studies of related compounds. For example, in a series of substituted 4-aminoazaindoles, which act as inhibitors of Trypanosoma brucei, specific substitutions at various positions of the azaindole core were found to be crucial for potency and desirable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov While not directly eucalyptin acetate (B1210297), this highlights the importance of specific functional groups and their placement on the core scaffold in defining the pharmacophore.

In the context of repellent activity against Aedes aegypti, a ligand-based pharmacophore model suggested that compounds from Eucalyptus globulus and other essential oils require specific structural features to interact with the odorant-binding protein 1. nih.gov This implies that for a given biological target, a unique set of pharmacophoric features, including hydrophobicity, hydrogen bonding capacity, and steric shape, dictates the activity.

Impact of Acetate Moiety on Biological Activity

The presence and nature of an acetate group can significantly influence the biological activity of a compound. While direct studies on eucalyptin acetate are limited, research on analogous compounds provides valuable insights into the role of the acetate moiety.

In a study on lavender compounds and their interaction with the N-methyl D-aspartate (NMDA) receptor, linalyl acetate demonstrated a greater inhibitory effect than linalool. unair.ac.id This suggests that the addition of the acetate group enhances the compound's activity against this particular receptor. unair.ac.id Similarly, geranyl acetate showed a higher binding affinity to the NMDA receptor compared to linalool, further supporting the idea that the acetate group can increase a compound's biological action. unair.ac.id

The extraction solvent used can also influence the prevalence of acetylated compounds and subsequently the biological activity of the extract. For example, ethyl acetate extracts of various plant materials have been shown to possess significant antioxidant and anti-inflammatory properties. jomb.orgnih.gov This is often attributed to the concentration of compounds, including those with acetate groups, that are soluble in this solvent. jomb.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. cimap.res.in This method is valuable for predicting the activity of new compounds and for understanding the structural features that are most important for a specific biological effect. cimap.res.inresearchgate.net

The development of robust QSAR models requires a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. researchgate.net These descriptors can include electronic, steric, and lipophilic properties. unair.ac.id The resulting QSAR models can then be used to guide the design of new, more potent analogues. nih.gov For instance, 3D-QSAR studies on eunicellin-based diterpenoids were used to create models that could guide the future design of inhibitors of cancer cell migration. nih.gov

The European Commission has also highlighted the need for further development of QSAR models, particularly for fragrance allergens, to better predict their effects. europa.eu

Ligand-Target Interaction Profiling (Molecular Docking, Dynamics Simulations)

Molecular docking and dynamics simulations are powerful in silico tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target at the molecular level. imist.majkimsu.com These methods provide insights into the binding affinity, binding mode, and the specific amino acid residues involved in the interaction. nih.gov

While direct molecular docking studies specifically for this compound were not found in the provided search results, numerous studies have been conducted on compounds from Eucalyptus species and their interactions with various protein targets. For instance, molecular docking has been used to investigate the binding of bioactive compounds from eucalyptus oil to the main protease of SARS-CoV-2. semanticscholar.org These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the inhibitory activity of these compounds. imist.masemanticscholar.org

The general procedure for molecular docking involves obtaining the 3D structures of the ligand and the target protein, often from databases like PubChem and the Protein Data Bank, respectively. semanticscholar.orgnih.gov Software such as AutoDock and PatchDock are then used to predict the most likely binding conformation of the ligand within the active site of the protein. imist.majkimsu.com The results are then analyzed to understand the nature of the interactions. nih.gov

For example, in a study of phenolic compounds from Eucalyptus maculata, molecular docking was used to explain their anti-inflammatory activity by examining their interactions with the COX-2 enzyme. nih.gov The docking results showed that the most active compounds formed specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme. nih.gov Similarly, docking studies have been used to explore the potential of eucalyptus-derived compounds as inhibitors of fungal enzymes and as repellents against mosquitoes. nih.govresearchgate.net

These computational approaches are valuable for rational drug design, as they can help to prioritize compounds for further experimental testing and guide the development of new analogues with improved activity. imist.ma

Metabolism and Biotransformation of Eucalyptin Acetate

Enzymatic Hydrolysis of Acetate (B1210297) Ester

The initial and requisite step in the metabolism of eucalyptin (B191470) acetate is the cleavage of its acetate ester bond to liberate the parent flavonoid, eucalyptin. This hydrolysis is a common reaction for acylated compounds in biological systems, catalyzed by various hydrolytic enzymes.

In living organisms, acetate esters are readily hydrolyzed by non-specific esterases and lipases present in the intestine and liver. While direct studies on eucalyptin acetate are unavailable, research on other flavonoid acetates supports this pathway. For instance, lipases are frequently employed in laboratory settings for the efficient acylation and de-acylation (hydrolysis) of various flavonoids. osti.gov The formation of flavonoid polyacetates is considered a method to create prodrugs, as the acetate groups are easily hydrolyzable by enzymes in vivo, releasing the active flavanone. mdpi.com This suggests that upon ingestion, this compound would likely be rapidly converted to eucalyptin, which then becomes available for subsequent metabolic transformations. The hydrolysis can also occur under acidic conditions, such as those found in the stomach, or through alkaline hydrolysis. hebmu.edu.cn

Phase I and Phase II Metabolic Pathways in Model Organisms

Following the hydrolysis of the acetate ester to yield eucalyptin, the parent flavonoid would undergo extensive metabolism, primarily in the intestine and liver, through Phase I and Phase II reactions. These reactions aim to increase the polarity of the compound, facilitating its excretion from the body. mdpi.comnih.gov

Phase I Metabolism: Phase I reactions introduce or expose functional groups on the flavonoid backbone. researchgate.net For flavonoids, these reactions typically involve oxidation, reduction, or hydrolysis, often mediated by the cytochrome P450 (CYP) enzyme system. nih.gov For a methoxy-substituted flavonoid like eucalyptin, a key Phase I reaction would be O-demethylation. While specific CYP isoforms responsible for eucalyptin metabolism have not been identified, various CYPs (including CYP1A1, CYP1A2, CYP1B1, and CYP3A4) are known to metabolize other flavonoids. nih.gov It is generally observed that Phase I-derived metabolites of flavonoids are often minor compared to Phase II conjugates, as the parent compounds are rapidly processed by conjugation enzymes. nih.gov

Phase II Metabolism: Phase II metabolism involves the conjugation of the flavonoid or its Phase I metabolites with endogenous polar molecules. researchgate.net This is the major metabolic pathway for most dietary flavonoids. rsc.org The primary conjugation reactions are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. rsc.org Methylation, via catechol-O-methyltransferase (COMT), can also occur. mdpi.com These conjugation processes significantly increase the water solubility of the flavonoids, preparing them for renal and biliary excretion. mdpi.comrsc.org The specific positions on the eucalyptin molecule where glucuronidation or sulfation occurs would depend on the substrate specificity of the UGT and SULT enzymes. Studies on other flavonoids show that the position of conjugation can significantly influence the biological activity of the resulting metabolite. nih.gov

| Metabolic Phase | Reaction Type | Key Enzymes | Probable Effect on Eucalyptin |

| Phase I | O-Demethylation | Cytochrome P450s (CYPs) | Removal of methyl groups from methoxy (B1213986) substituents. |

| Hydroxylation | Cytochrome P450s (CYPs) | Addition of hydroxyl groups to the aromatic rings. | |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation of glucuronic acid to hydroxyl groups. rsc.org |

| Sulfation | Sulfotransferases (SULTs) | Conjugation of sulfate (B86663) groups to hydroxyl groups. rsc.org |

This table outlines the probable metabolic pathways for eucalyptin based on general flavonoid metabolism, as specific research on eucalyptin is not available.

Microbial Biotransformation and Metabolite Characterization

Microorganisms, particularly those residing in the human gut, play a fundamental role in the metabolism of flavonoids. nih.gov Flavonoids that are not absorbed in the small intestine, as well as those excreted into the intestine via bile, are subject to extensive biotransformation by the gut microbiota. nih.gov

The microbial processes typically begin with deglycosylation (for flavonoid glycosides) and hydrolysis of conjugates. For eucalyptin, gut microbes would likely contribute to its O-demethylation. Subsequently, these microbes can catalyze the cleavage of the flavonoid's C-ring, leading to the formation of smaller phenolic acid derivatives. researchgate.net

Beyond the gut, specific microorganisms have been explored for their ability to transform flavonoids into novel or known mammalian metabolites, serving as models for drug metabolism studies. researchgate.net Various fungal and bacterial strains have demonstrated the ability to perform reactions such as hydroxylation, O-methylation, and glycosylation on flavonoid substrates. researchgate.netnih.gov For example, cultured cells of Eucalyptus perriniana have been shown to catalyze the reduction, hydroxylation, and glycosylation of flavanones. researchgate.net While eucalyptin has not been specifically tested in these systems, these studies indicate the broad capability of microorganisms to modify flavonoid structures.

| Microorganism Type | Genus Examples | Type of Transformation on Flavonoids | Reference |

| Fungi | Aspergillus, Penicillium, Cunninghamella, Beauveria | Hydroxylation, O-demethylation, C-ring cleavage, methylation, sulfation, glucuronidation. | researchgate.net |

| Bacteria | Bacillus, Streptomyces | General biotransformation. | nih.gov |

| Plant Cell Cultures | Eucalyptus perriniana | Reduction, regioselective hydroxylation, regioselective glycosylation of flavanones. | researchgate.net |

This table lists microorganisms and cell cultures known to biotransform various flavonoids, suggesting potential pathways for this compound following its initial hydrolysis.

Ecological Roles and Environmental Interactions of Eucalyptin Acetate

Role in Plant Defense Mechanisms

Plants have evolved complex chemical defense systems to protect themselves from herbivores and pathogens. The secondary metabolites produced by Eucalyptus species, including a vast array of flavonoids, terpenes, and phenolic compounds, are central to this defense. acs.org While direct studies on the defensive role of eucalyptin (B191470) acetate (B1210297) are limited, its chemical nature and the known functions of related compounds suggest its involvement in the plant's protective strategies.

The parent compound, eucalyptin, has demonstrated notable antifeedant, insecticidal, and growth-regulating activities against agricultural pests such as the fall armyworm (Spodoptera frugiperda) and the yellow mealworm (Tenebrio molitor). scispace.com This suggests that flavonoids within Eucalyptus are a key component of its defense against insect herbivory. The reported bitterness, repellency, and cytotoxicity of non-volatile compounds isolated from Eucalyptus further point to a defensive function. researchtrends.net

Furthermore, other acetate-containing compounds in Eucalyptus play a role in what is known as indirect defense. For instance, in Eucalyptus urograndis, physical damage to leaves can trigger a change in the profile of volatile organic compounds (VOCs) emitted, leading to an increase in α-terpinyl acetate. mdpi.com These specific VOCs can attract natural predators of the attacking herbivores, providing an indirect layer of protection. mdpi.com Essential oils from Eucalyptus have also been shown to induce the expression of defense-related genes in other plants, highlighting their role in signaling and activating protective responses. nih.gov

Allelopathic Effects and Interspecies Interactions

Allelopathy is a biological phenomenon where one plant influences the germination, growth, survival, and reproduction of other organisms by releasing chemical compounds into the environment. nih.govscielo.br Eucalyptus species are well-documented for their strong allelopathic properties, which contribute to their success as an invasive species and affect the biodiversity of understory plants in plantations. nih.govijfas.comresearchgate.net These effects are mediated by a cocktail of allelochemicals released from leaves, roots, and decomposing litter. nih.gov

Numerous studies have demonstrated that extracts from Eucalyptus leaves can significantly inhibit the germination and seedling growth of a wide range of other plant species. scielo.brijfas.comresearchgate.net For example, solvent extracts from Eucalyptus globulus leaves have been shown to inhibit the growth of eggplant (Solanum melongena), with ethyl acetate and methanolic extracts showing particularly high levels of inhibition. ijfas.comresearchgate.net This is significant as flavonoids like eucalyptin acetate are soluble in these organic solvents. The inhibitory effects are dose-dependent, with higher concentrations of the extract causing greater reduction in germination rates, root and shoot length, and seedling biomass. scielo.brijfas.com

The primary allelochemicals identified in Eucalyptus are typically volatile terpenes (like 1,8-cineole and α-pinene) and various phenolic compounds. researchgate.net While the specific contribution of this compound to these allelopathic effects has not been isolated and studied, as a flavonoid, it belongs to a class of compounds known to possess phytotoxic properties. The consistent and potent allelopathic activity of Eucalyptus extracts across numerous studies strongly suggests that the complex mixture of its secondary metabolites, likely including this compound, is responsible for these powerful interspecies interactions.

Interactive Table: Allelopathic Effects of Eucalyptus Leaf Extracts on Various Plant Species

| Eucalyptus Species | Extract Type | Test Species | Observed Effects | Reference |

| Eucalyptus urograndis | Aqueous | Urochloa decumbens | Inhibition of germination, vigor, and seedling growth. | scielo.br |

| Eucalyptus urograndis | Aqueous | Panicum maximum | Inhibition of germination, vigor, and seedling growth. | scielo.br |

| Eucalyptus globulus | Methanolic, Ethyl Acetate | Solanum melongena (Eggplant) | High inhibition of germination, root/shoot length, and biomass. | ijfas.comresearchgate.net |

| Eucalyptus camaldulensis | Extract | Triticum durum (Wheat) | Reduced growth, biomass, and yield. | |

| Eucalyptus grandis | Aqueous Root Extract | Raphanus sativus (Radish) | Suppression of germination and early seedling growth. |

Environmental Fate and Degradation Pathways

There is no specific research detailing the environmental fate and degradation of this compound. However, based on the chemical structure of the compound and established metabolic pathways for related substances, a plausible degradation route can be postulated. The degradation would likely occur in two main stages: hydrolysis of the acetate group followed by the breakdown of the flavonoid backbone.

The initial step in a soil or aquatic environment would likely involve the microbial hydrolysis of the ester bond. This process, common for acetate esters, would cleave this compound into its two constituent parts: eucalyptin and acetic acid. Studies on the biodegradation of other natural acetate esters, such as citronellyl acetate, show that hydrolysis to the corresponding alcohol is the primary initial step in their metabolism by soil bacteria like Pseudomonas. Similarly, cellulose (B213188) acetate, a polymer derived from plants, is known to be biodegradable in soil and water, indicating that the acetate moiety is susceptible to environmental breakdown. impactful.ninja

Once the parent flavonoid, eucalyptin, is released, it would be subject to further degradation. The aerobic breakdown of flavonoids by soil microbes is a well-studied process. asm.org Bacteria, particularly from the genus Pseudomonas, are known to catabolize flavonoids. asm.org The degradation pathway typically involves enzymatic reactions that lead to the cleavage of the central C-ring of the flavonoid structure. researchgate.netmdpi.com This fission results in the formation of simpler, stable phenolic acids, such as protocatechuate and phloroglucinol (B13840), which can then be utilized by microbes as carbon sources and enter central metabolic pathways. asm.orgresearchgate.net Therefore, it is anticipated that this compound is fully biodegradable, breaking down into simpler, naturally occurring organic molecules in the environment.

Future Directions and Research Opportunities in Eucalyptin Acetate Chemistry and Biology

Development of Advanced Methodologies for Detection and Quantification

The accurate detection and quantification of eucalyptin (B191470) acetate (B1210297) in complex biological matrices, such as plant tissues and extracts, are foundational to any further research. While standard chromatographic methods like High-Performance Liquid Chromatography (HPLC) are useful, future efforts must focus on developing more sensitive, specific, and high-throughput analytical methodologies. mdpi.com

Advanced chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) offer significant improvements in resolution and analysis speed over conventional HPLC. mdpi.com Coupling UHPLC with sophisticated detection systems is paramount. High-Resolution Mass Spectrometry (HRMS), particularly Quadrupole Time-of-Flight (Q-TOF-MS), can provide precise mass measurements, enabling confident identification of eucalyptin acetate and its metabolites even at trace levels. mdpi.comacs.org Tandem Mass Spectrometry (MS/MS) will be instrumental for structural elucidation and for developing highly selective quantification methods like Multiple Reaction Monitoring (MRM).

Furthermore, the development of novel sample preparation techniques will be crucial to minimize matrix effects and improve recovery from complex samples. Methodologies such as supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) could offer greener and more efficient alternatives to traditional solvent extraction.

Table 1: Comparison of Potential Analytical Methodologies for this compound

| Methodology | Principle | Potential Advantages for this compound Analysis |

| UHPLC-Q-TOF-MS | Ultra-fast separation followed by high-resolution mass detection. | High sensitivity, precise mass accuracy for identification, ability to perform untargeted screening for metabolites. mdpi.com |

| HPLC-MS/MS (MRM) | Chromatographic separation followed by targeted fragmentation and detection. | Excellent selectivity and sensitivity for quantification in complex matrices, considered the gold standard for targeted analysis. mdpi.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | Suitable for separating non-polar and chiral compounds, offers orthogonal selectivity to HPLC, environmentally friendly. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation without the need for reference standards, useful for identifying novel derivatives. acs.org |

Exploration of Novel Biosynthetic Pathways

The biosynthetic origin of this compound is currently uncharacterized. It is hypothesized to derive from the broader flavonoid pathway, which originates from the acetate-polymalonate and shikimate pathways. researchgate.netrsc.org The core flavone (B191248) skeleton is assembled, followed by specific tailoring reactions such as O-methylation, C-methylation, and finally, acetylation.

Future research should aim to identify the specific enzymes and genes responsible for each step. Key questions to address include:

What specific polyketide synthase (PKS) and chalcone (B49325) synthase (CHS) enzymes are involved in forming the flavone backbone?

Which C-methyltransferases are responsible for the methylation at the C-6 and C-8 positions of the flavonoid core?

Crucially, what specific acetyltransferase enzyme catalyzes the final conversion of eucalyptin to this compound?

Investigating these pathways will likely involve a combination of tracer studies using isotopically labeled precursors (e.g., ¹³C-acetate) and gene discovery approaches. slideshare.net Identifying the genes will enable their heterologous expression in microbial hosts like E. coli or yeast to validate their function and potentially engineer strains for the sustainable production of this compound, bypassing the need for plant extraction. researchgate.net

Design and Synthesis of Advanced this compound Derivatives with Enhanced Mechanistic Specificity

The structural features of this compound—a flavonoid core, two C-methyl groups, and an acetate group—offer multiple sites for chemical modification to create novel derivatives with potentially enhanced biological activity and specificity. The addition of a methyl group can significantly alter the potency of a bioactive compound, a phenomenon known as the "magic methyl effect". researchgate.net Similarly, the acetate group modifies the molecule's polarity and interactions with biological targets.

Future synthetic chemistry efforts could focus on:

Modifying the Acetate Group: Replacing the acetate with other acyl groups (e.g., propionate, butyrate) or functional groups to fine-tune lipophilicity and target engagement.

Altering the Flavonoid Core: Introducing or modifying substituents on the A and B rings of the flavonoid skeleton to explore structure-activity relationships (SAR). This could involve synthesizing analogues with different hydroxylation or methoxylation patterns.

Creating Hybrid Molecules: Conjugating this compound to other known bioactive molecules to create hybrid compounds with dual or synergistic modes of action.

The synthesis of these derivatives will allow for a systematic investigation of how each structural component contributes to its biological effects, paving the way for the rational design of compounds with high potency and selectivity for specific molecular targets. nih.gov

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of this compound's role in plant biology and its effects on biological systems, an integration of "omics" technologies is essential. osti.govnih.gov A systems biology approach can connect the genetic blueprint to the final chemical phenotype. nih.gov

Genomics and Transcriptomics: Sequencing the genome and transcriptome of a high-yielding Eucalyptus species can help identify the genes involved in the this compound biosynthetic pathway. jabonline.in By comparing the transcriptomes of high- and low-producing plants, or plants under different environmental stresses, researchers can identify candidate genes that are co-regulated with compound production. nih.gov

Proteomics: This approach can identify the actual enzymes (proteins) present in the plant tissues at the time of biosynthesis, confirming that the genes identified through transcriptomics are being translated into functional proteins.

Metabolomics: Untargeted metabolomic profiling can map the metabolic network surrounding this compound, identifying its precursors, downstream metabolites, and other related compounds that may change in concert with it. nih.gov

Integrating these omics datasets can create comprehensive models of the metabolic pathways, allowing for a predictive understanding of how to manipulate the plant or a microbial system to increase the yield of this compound. osti.govresearchgate.net

Investigation of Emerging Biological Activities and Molecular Targets

The biological activities of this compound are largely unexplored. Research on related compounds in Eucalyptus suggests promising avenues for investigation. Essential oils and extracts from Eucalyptus are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. springermedizin.demdpi.com Studies on the parent compound, eucalyptin, have shown potential cytotoxic and antibiofilm activities. researchgate.net

Future research should systematically screen this compound for a broad spectrum of bioactivities. Key emerging areas of interest include:

Antiviral Activity: Given that compounds from Eucalyptus have shown potential against viruses like influenza and coronaviruses (in silico), investigating this compound's effect on viral replication enzymes or entry mechanisms is a high priority. nih.gov

Antimicrobial and Antibiofilm Activity: The ability to inhibit the growth of pathogenic bacteria and fungi, particularly drug-resistant strains, and to disrupt the formation of biofilms is a critical area of research. researchgate.netfrontiersin.org

Anti-inflammatory Effects: Many flavonoids exhibit anti-inflammatory properties. Investigating the ability of this compound to modulate key inflammatory pathways, such as inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or suppressing inflammatory cytokine production, is warranted.

Once a significant biological activity is confirmed, subsequent research must focus on identifying the specific molecular target. Techniques such as molecular docking, thermal shift assays, and affinity chromatography-mass spectrometry can be employed to pinpoint the protein or enzyme with which this compound interacts to exert its biological effect. frontiersin.org

Q & A

Q. What chromatographic techniques are most effective for isolating Eucalyptin acetate from plant matrices, and how can co-eluting analogs be resolved?

this compound is typically isolated via sequential column chromatography. For example, silica gel columns with gradient elution (e.g., n-hexane/EtOAc or DCM/MeOH) are used to fractionate crude extracts. Subfractions are further purified using RP-18 columns to separate structurally similar compounds like blumenol A or eucalyptin derivatives . Co-occurring analogs require iterative fractionation guided by TLC/HPLC monitoring, with final purity confirmed via NMR and MS .

Q. Which spectroscopic methods are critical for structural confirmation of this compound, and what spectral markers distinguish it from eucalyptin?

Key methods include:

- 1H/13C NMR : this compound (C21H20O6) shows acetyl proton signals (~δ 2.0–2.3 ppm) and downfield shifts for hydroxyl groups compared to eucalyptin (C19H18O5).

- MS : Molecular ion peaks at m/z 368 [M+H]+ (vs. 326 for eucalyptin) confirm acetylation .

- UV-Vis : Absorbance shifts due to acetyl substitution on the flavone backbone .